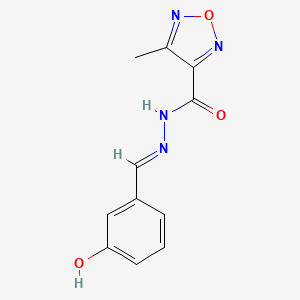

N'-(3-hydroxybenzylidene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(3-hydroxybenzylidene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide is part of a class of compounds known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These compounds, especially those containing the oxadiazole ring, are known for their interesting chemical properties and biological activities, prompting research into their synthesis, structure, and potential applications.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions between appropriate hydrazides and aldehydes or ketones, leading to the formation of hydrazone derivatives, which can then undergo cyclization to form the oxadiazole ring. A common method includes the reaction under reflux in a suitable solvent like ethanol, with the structures confirmed by spectroscopic methods such as FT-IR, NMR, and sometimes single-crystal X-ray diffraction (Karrouchi et al., 2021).

Molecular Structure Analysis

Molecular structure analysis often utilizes spectroscopic techniques and computational methods to elucidate the structure. Single-crystal X-ray diffraction provides definitive structural information, confirming the configuration of the hydrazonoic group and the overall geometry of the molecule. Computational methods, such as density functional theory (DFT), further support these findings and provide insight into the electronic structure (Karrouchi et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactive sites and potential for further functionalization. Spectroscopic studies, along with molecular docking, suggest these compounds could be tailored for specific biological activities, such as antidiabetic properties. The reactivity is often explored through frontier molecular orbital studies, indicating nucleophilic and electrophilic sites within the molecule (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are crucial for their application. Solvation energy calculations and dipole moment studies in different media provide insights into their behavior in solution, affecting their solubility and potential bioavailability (Karrouchi et al., 2021).

Chemical Properties Analysis

The chemical properties, including stability and reactivity, are influenced by the molecular structure. NBO (Natural Bond Orbital) and MEP (Molecular Electrostatic Potential) analyses contribute to understanding these properties, indicating stable configurations and reactive sites within the molecule. These analyses are essential for predicting reactions and potential modifications to enhance biological activity or solubility (Karrouchi et al., 2021).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

- Antimicrobial Activity : A study by El-masry et al. (2000) synthesized new benzimidazole derivatives, including compounds related to 1,2,5-oxadiazole, demonstrating potential antimicrobial activities (El-masry, Fahmy, & Abdelwahed, 2000).

- Antifungal Agents : Research by Wu et al. (2019) focused on novel 1,3,4-oxadiazole-2-carbohydrazides as prospective agricultural antifungal agents, potentially targeting succinate dehydrogenase. This study highlighted their bioactivity against several fungi and oomycetes, suggesting their application in agriculture to combat plant microbial infections (Wu et al., 2019).

Pharmacological Activities

- Antineoplastic Activity : Farghaly et al. (2012) prepared new indolyl-1,3,4-oxadiazole derivatives evaluated for their antineoplastic activity, illustrating the potential of oxadiazole derivatives in cancer therapy (Farghaly, Haider, & Lee, 2012).

- α-Glucosidase Inhibitory and Antioxidant Activities : Menteşe et al. (2015) synthesized benzimidazole derivatives containing oxadiazole, which showed significant α-glucosidase inhibitory and antioxidant activities. This suggests their potential in managing diabetes and oxidative stress-related diseases (Menteşe, Ülker, & Kahveci, 2015).

Chemotherapeutic Agents

- Cytotoxic Agents : Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives with improved antitumor activity, indicating the potential of these compounds as chemotherapeutic agents (Kaya et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-4-methyl-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-7-10(15-18-14-7)11(17)13-12-6-8-3-2-4-9(16)5-8/h2-6,16H,1H3,(H,13,17)/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOULDWNCQZOCW-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)NN=CC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NON=C1C(=O)N/N=C/C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)

![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)

![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)

![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)

![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)